molecular formula C18H14ClFN2O3S B5049907 N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE

N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5049907
M. Wt: 392.8 g/mol
InChI Key: SXYPPNHLCNFKRV-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of chlorophenyl and fluorophenyl groups

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c19-11-1-5-13(6-2-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-7-3-12(20)4-8-14/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYPPNHLCNFKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features.

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